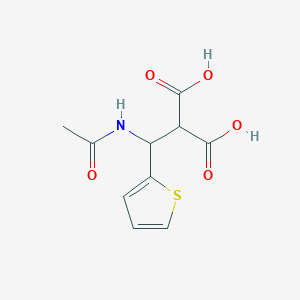

2-(Acetamido(thiophen-2-yl)methyl)malonic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11NO5S |

|---|---|

Molecular Weight |

257.27 g/mol |

IUPAC Name |

2-[acetamido(thiophen-2-yl)methyl]propanedioic acid |

InChI |

InChI=1S/C10H11NO5S/c1-5(12)11-8(6-3-2-4-17-6)7(9(13)14)10(15)16/h2-4,7-8H,1H3,(H,11,12)(H,13,14)(H,15,16) |

InChI Key |

IARPZXJPMKTLBI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC(C1=CC=CS1)C(C(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetamido(thiophen-2-yl)methyl)malonic acid typically involves the reaction of thiophene-2-carboxaldehyde with malonic acid in the presence of acetic anhydride and ammonium acetate. The reaction proceeds through a Knoevenagel condensation followed by an amide formation step .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Acetamido(thiophen-2-yl)methyl)malonic acid undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

2-(Acetamido(thiophen-2-yl)methyl)malonic acid has been explored for its potential therapeutic properties, including:

- Anti-inflammatory Activity : Research indicates that compounds with similar structures can exhibit anti-inflammatory effects, which may be attributed to their ability to inhibit pro-inflammatory cytokines.

- Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains, including Gram-positive bacteria. The thiophene moiety is believed to enhance interaction with microbial cell membranes .

Biological Research

The compound is being investigated for its role as an enzyme inhibitor. The acetamido group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity. This mechanism has implications for drug design targeting specific enzymes involved in disease pathways.

Chemical Synthesis

In synthetic chemistry, this compound serves as a versatile building block for developing more complex molecules. Its unique structure allows for modifications that can lead to derivatives with enhanced biological activities or novel properties.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study published in MDPI examined related compounds, establishing a correlation between structural features and biological activity. Modifications to the thioether group significantly enhanced antimicrobial potency against Gram-positive bacteria, suggesting a structure-activity relationship that could be exploited in drug development .

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values in the low micromolar range. This suggests a potential for development into anticancer agents. The precise mechanism through which this compound exerts its effects is still under investigation but may involve interference with microbial cell wall synthesis and induction of apoptosis in cancer cells through mitochondrial pathways .

Mechanism of Action

The mechanism of action of 2-(Acetamido(thiophen-2-yl)methyl)malonic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with enzymes, potentially inhibiting their activity. The thiophene ring can interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

2-[(Thiophen-2-yl)methyl]malonic Acid (CAS 4475-24-5)

Diethyl 2-Acetamidomalonate

- Structure : Contains an acetamido group on malonic acid but lacks the thiophene ring; esterified as a diethyl ester.

- Molecular Formula: C₉H₁₅NO₅ (MW 217.22) .

- Key Differences: Esterification increases lipophilicity compared to the free carboxylic acids in the target compound. Used in peptide synthesis and as a precursor for unnatural amino acids .

Cephalothin (Cefalotin)

tert-Butyl 2-((Diethoxyphosphoryl)(2-(thiophen-2-yl)acetamido)methyl)piperidine-1-carboxylate (Compound 4i)

Molecular Weight and Solubility

*Predicted based on structural analogs.

Functional Group Impact

- Acetamido Group: Introduces hydrogen-bonding sites, possibly increasing solubility and enzymatic interaction compared to non-acetylated analogs.

- Malonic Acid Core : Provides two carboxylic acid groups, enabling chelation of metal ions (e.g., Zn²⁺ in metallo-β-lactamases) .

Biological Activity

2-(Acetamido(thiophen-2-yl)methyl)malonic acid is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, in vitro studies, and potential therapeutic implications.

Synthesis of this compound

The synthesis of this compound typically involves multi-step reactions starting from malonic acid derivatives. The key steps include:

- Formation of the Thiophene Ring : The initial step often includes the introduction of the thiophene moiety via electrophilic substitution reactions.

- Acetamido Group Introduction : The acetamido group is introduced through acylation reactions with acetamide derivatives.

- Final Cyclization : The final product is obtained through cyclization and purification processes, often involving recrystallization.

Anticancer Activity

In vitro studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound's mechanism of action appears to involve the inhibition of key cellular pathways associated with tumor growth.

| Cancer Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| HepG-2 (Liver Cancer) | < 50 | Induction of apoptosis through mitochondrial pathway |

| A2780 (Ovarian Cancer) | < 40 | Inhibition of cell proliferation via G1 phase arrest |

| MDA-MB-231 (Breast Cancer) | 70-90 | Targeting HER2 signaling pathway |

These findings indicate that the compound may serve as a lead structure for developing new anticancer agents.

Antimicrobial Activity

Research has also indicated that this compound possesses antimicrobial properties. Preliminary studies suggest efficacy against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC, μg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

The antimicrobial activity may be attributed to the compound's ability to disrupt bacterial cell wall synthesis.

Case Studies

- Case Study on Anticancer Effects : In a study involving HepG-2 cells, treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 37.59 μM. The study highlighted the compound's potential to induce apoptosis by activating caspase pathways.

- Case Study on Antimicrobial Efficacy : Another study evaluated the antimicrobial effects against clinical isolates of Staphylococcus aureus. The results demonstrated that the compound inhibited bacterial growth effectively at low concentrations, suggesting its potential application as an antimicrobial agent in clinical settings.

Research Findings

Recent research has focused on understanding the structure-activity relationship (SAR) of derivatives based on this compound. Modifications to the thiophene ring and acetamido group have been explored to enhance potency and selectivity. Molecular docking studies suggest that binding interactions with specific targets involved in cancer progression and microbial resistance mechanisms are critical for its biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.